Adenine-15N5
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Overview
Description
Adenine-15N5, also known as 6-Aminopurine-15N5 or Vitamin B4-15N5, is a nitrogen-15 labeled derivative of adenine. Adenine is one of the four nucleobases in the nucleic acids of DNA and RNA. It plays a crucial role in cellular respiration, forming ATP, NAD, and FAD, and is involved in protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenine-15N5 can be synthesized through multiple steps using nitrogen-15 labeled precursors. One common method involves the use of 15N-labeled ammonium chloride, ammonium hydroxide, and sodium nitrite. The synthesis typically involves four to five steps, including the formation of intermediate compounds such as 15N-labeled 2-hexylthioether-adenine and 15N-labeled 8-bromo-adenine .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of 15N-labeled precursors is essential for the production of this compound, and the final product is often purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Adenine-15N5 undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 2,8-dihydroxyadenine.
Reduction: Reduction reactions can convert adenine derivatives back to adenine.
Substitution: Substitution reactions can introduce different functional groups into the adenine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various adenine derivatives, such as 2,8-dihydroxyadenine and substituted adenines .
Scientific Research Applications
Adenine-15N5 has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular interactions and tautomerism.
Biology: Helps in understanding DNA and RNA synthesis and function.
Medicine: Used in metabolic studies and drug development to trace biochemical pathways.
Industry: Employed in the production of labeled nucleotides for research and diagnostic purposes
Mechanism of Action
Adenine-15N5 exerts its effects by incorporating into nucleic acids and participating in cellular metabolic processes. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. Adenosine triphosphate (ATP) formed from adenine drives many cellular metabolic processes by transferring chemical energy between reactions. The molecular targets include enzymes involved in DNA and RNA synthesis, as well as ATP-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide consisting of adenine, ribose, and a phosphate group.
Adenosine-15N5: A nitrogen-15 labeled adenosine used in similar research applications
Uniqueness
Adenine-15N5 is unique due to its nitrogen-15 labeling, which allows for precise tracing in biochemical studies. This isotopic labeling provides a distinct advantage in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C5H5N5 |
---|---|
Molecular Weight |
140.09 g/mol |
IUPAC Name |
7H-purin-6-(15N)amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i6+1,7+1,8+1,9+1,10+1 |
InChI Key |
GFFGJBXGBJISGV-CIKZIQIKSA-N |
Isomeric SMILES |
C1=[15N]C2=[15N]C=[15N]C(=C2[15NH]1)[15NH2] |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
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